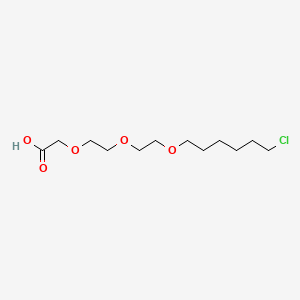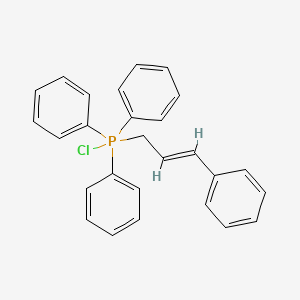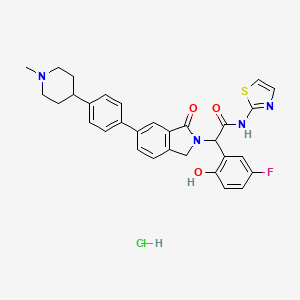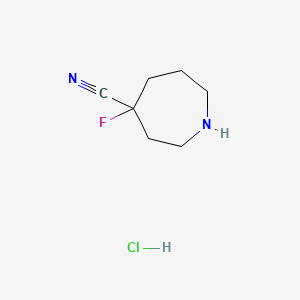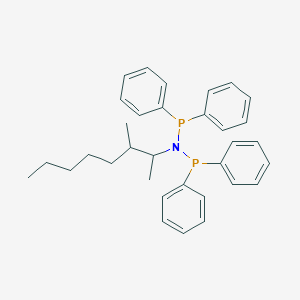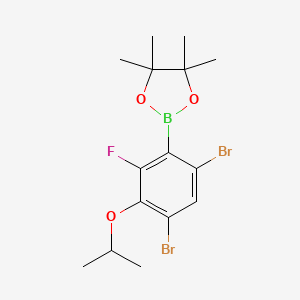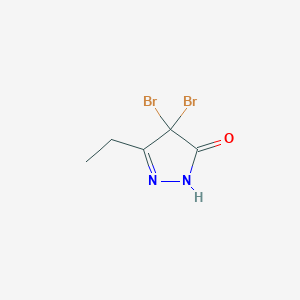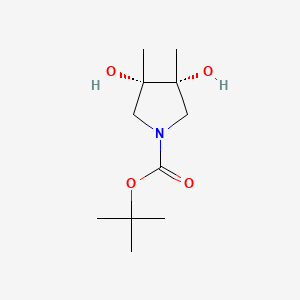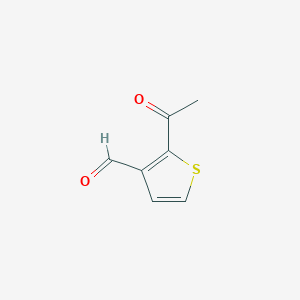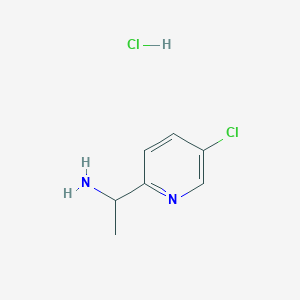
(R)-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of ®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with 5-chloropyridine, which is commercially available.
Alkylation: The 5-chloropyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine group.
Resolution: The resulting racemic mixture is then resolved to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-1-(5-Chloropyridin-2-yl)ethanamine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Analyse Chemischer Reaktionen
®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Wissenschaftliche Forschungsanwendungen
®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the role of pyridine derivatives in biological systems.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of ®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final pharmaceutical product derived from this compound.
Vergleich Mit ähnlichen Verbindungen
®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride can be compared with other pyridine derivatives, such as:
2-Chloropyridine: Similar in structure but lacks the ethanamine group, making it less versatile in certain applications.
3-Chloropyridine: Another isomer with different reactivity and applications.
Pyridine-2-amine: Contains an amino group directly attached to the pyridine ring, offering different chemical properties and uses.
The uniqueness of ®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride lies in its specific substitution pattern and the presence of the ®-enantiomer, which can impart distinct biological activity and selectivity in pharmaceutical applications.
Eigenschaften
Molekularformel |
C7H10Cl2N2 |
|---|---|
Molekulargewicht |
193.07 g/mol |
IUPAC-Name |
1-(5-chloropyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H |
InChI-Schlüssel |
DPXIFWYDDZFXJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=C(C=C1)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



